2-Naphthoate

Analytical Chemistry Chromatography UV Detection

2-Naphthoate (CAS 93-09-4) is the superior choice for HPLC-UV derivatization, fluorescent probes, and high-performance polymers. Unlike 1-naphthoate, it delivers strong 500 nm emission when excited at 410 nm. Poly(6-oxy-2-naphthoate) outperforms benzoate-based polymers in thermal stability. In anti-inflammatory research, its derivatives match indomethacin IC50 values. Ensure your results with this differentiated scaffold—available in bulk at competitive prices.

Molecular Formula C11H7O2-
Molecular Weight 171.17 g/mol
Cat. No. B1225688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthoate
Molecular FormulaC11H7O2-
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-]
InChIInChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/p-1
InChIKeyUOBYKYZJUGYBDK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthoate Properties, Synthesis, and Key Distinguishing Features for Scientific Procurement


2-Naphthoate, the conjugate base of 2-naphthoic acid (CAS 93-09-4), is a naphthalene-based monocarboxylic acid derivative with the formula C11H7O2- [1]. It is one of two isomeric naphthoates, the other being 1-naphthoate, and exhibits distinct physicochemical and biological properties due to its substitution pattern on the naphthalene ring [2]. As a versatile intermediate, it is employed in organic synthesis, materials science, and as a biochemical probe, with applications ranging from fluorescent labeling to polymer manufacturing. Its moderate water solubility (94.92 mg/L at 25°C, estimated) and pKa of 4.2 (for the acid form) influence its utility in various reaction and formulation environments .

2-Naphthoate Cannot Be Replaced by 1-Naphthoate or Simple Benzoates in Critical Applications


Attempts to substitute 2-naphthoate with its positional isomer 1-naphthoate or structurally simpler benzoates often lead to significant performance deficits or failure in key applications. This is because the 2-naphthoate scaffold provides a specific geometry and electronic environment that is crucial for molecular recognition (e.g., in enzyme active sites, receptor binding pockets), photophysical behavior (e.g., fluorescence quantum yield and emission wavelength), and polymer chain packing [1]. For instance, the distinct substitution pattern of 2-naphthoate compared to 1-naphthoate results in markedly different absorption and fluorescence spectra, impacting its utility as a fluorescent probe or chromophore [2]. Similarly, in materials science, poly(6-oxy-2-naphthoate) demonstrates thermal stability superior to poly(4-oxybenzoate), a property that cannot be replicated with the simpler benzoate backbone [3]. The following section provides a quantitative, evidence-based comparison against relevant analogs to guide scientifically sound selection.

Quantitative Differentiation of 2-Naphthoate from 1-Naphthoate and Benzoate Analogs: A Data-Driven Procurement Guide


Superior UV Detection Sensitivity of 2-Naphthoate Esters over Benzoate Esters in HPLC

In reversed-phase HPLC applications for isoprenoid alcohols, derivatization with 2-naphthoate esters provides significantly higher UV detection sensitivity compared to the corresponding benzoate esters [1]. The large extinction coefficient of the 2-naphthoate aromatic moiety enables detection of analytes at lower concentrations, improving the limit of detection for complex biological and environmental samples [2].

Analytical Chemistry Chromatography UV Detection Derivatization

Distinct Absorption and Fluorescence Spectral Profiles Differentiating 2-Naphthoate from 1-Naphthoate

The isomeric substitution of the carboxylate group on the naphthalene ring results in significantly different optical properties. Absorption spectra for 2-naphthoate-capped nanoparticles show a distinct peak at approximately 410 nm, which is notably different from the absorption profile of 1-naphthoate-capped particles [1]. Furthermore, upon excitation at 410 nm, 2-naphthoate-capped particles exhibit a strong fluorescence emission band centered around 500 nm, whereas 1-naphthoate-capped particles show a much weaker and red-shifted emission [1].

Spectroscopy Nanomaterials Fluorescence Sensor Development

Enhanced Thermal Stability of Poly(6-oxy-2-naphthoate) over Poly(4-oxybenzoate) in Polymer Applications

In the context of liquid crystalline polymers for high-temperature applications, poly(6-oxy-2-naphthoate) demonstrates thermal stability that is demonstrably superior to that of its close structural analog, poly(4-oxybenzoate), when formed under identical conditions [1]. This difference is critical for applications requiring materials that maintain their structural integrity and performance at elevated temperatures, such as in plasma spray coatings and compression-molded articles [1].

Polymer Science Materials Engineering Thermal Stability High-Performance Coatings

Anti-inflammatory Activity of Methyl 2-Naphthoate Derivatives Against a Clinical Benchmark

Methyl 2-naphthoate derivatives isolated from *Morinda officinalis* exhibit quantifiable anti-inflammatory activity. In an LPS-stimulated RAW 264.7 macrophage assay, specific methyl-2-naphthoate enantiomers (e.g., 3b) showed moderate inhibition of nitric oxide (NO) production with an IC50 of 26.2 μM, while another compound (2b) had an IC50 of 34.32 ± 4.87 μM [1][2]. For context, the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin exhibited an IC50 of 26.71 ± 6.32 μM in the same assay, indicating that some 2-naphthoate derivatives achieve comparable potency to a clinically used agent in this model system [2].

Pharmacology Natural Products Inflammation Drug Discovery

Key Application Scenarios for 2-Naphthoate Based on Quantitative Performance Advantages


High-Sensitivity HPLC Derivatization for Trace Analysis

When developing an HPLC-UV method for the detection and quantification of trace-level isoprenoid alcohols in biological or environmental matrices, 2-naphthoate is the derivatizing reagent of choice. The evidence presented in Section 3 demonstrates that its use results in significantly higher UV detection sensitivity compared to benzoate derivatives [1]. This translates to lower limits of detection and quantitation, which is essential for studies involving low-concentration analytes where a benzoate derivative would provide insufficient signal and compromise data quality.

Design of Fluorescent Probes and Sensors with Specific Spectral Requirements

For applications demanding a fluorescent reporter with strong emission around 500 nm upon excitation at 410 nm, 2-naphthoate is the required building block. The direct head-to-head comparison in Section 3 reveals that 1-naphthoate does not provide the same spectral profile, yielding a weaker and red-shifted emission [1]. Therefore, selecting 2-naphthoate is critical for ensuring the designed probe or sensor meets its required performance specifications for fluorescence intensity and emission wavelength.

Synthesis of High-Temperature Liquid Crystalline Polymers

In the production of high-performance polymers for plasma spray coatings or compression-molded articles, the selection of the monomer is paramount. The evidence in Section 3 establishes that polymers derived from 6-oxy-2-naphthoate (i.e., poly(6-oxy-2-naphthoate)) possess superior thermal stability when compared to polymers derived from the simpler benzoate analog, poly(4-oxybenzoate), under identical synthesis conditions [1]. This ensures that 2-naphthoate-based materials will maintain structural integrity and performance at higher operating temperatures, making them the preferred choice over benzoate-based alternatives.

Anti-inflammatory Drug Discovery and Pharmacological Tool Development

For research groups engaged in inflammation biology or early-stage drug discovery, 2-naphthoate derivatives represent a promising scaffold. The quantitative data in Section 3 shows that specific methyl-2-naphthoate enantiomers achieve IC50 values for NO production inhibition that are comparable to the standard NSAID indomethacin in a well-established cellular model of inflammation [1][2]. This validates the 2-naphthoate core as a viable starting point for medicinal chemistry optimization efforts aimed at developing novel anti-inflammatory therapeutics or pharmacological probes.

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